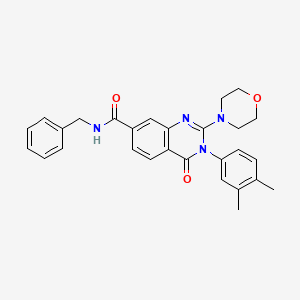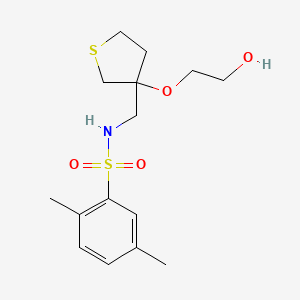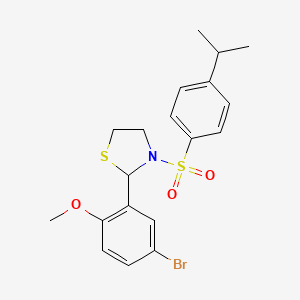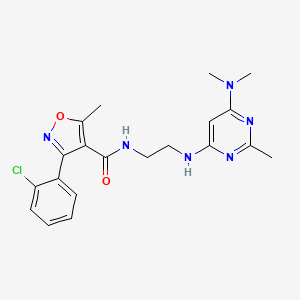![molecular formula C12H15N3O B2611481 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2175979-02-7](/img/structure/B2611481.png)
7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a versatile chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclobutoxy group and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and typically occurs in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using complex hydrides, which preferentially reduce the pyrimidine ring over the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Complex hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce tetrahydropyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry to create diverse compound libraries.
Biology: This compound has potential as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antitumor agents, and this compound may be explored for similar applications.
Industry: Its unique properties make it suitable for use in materials science, particularly in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. For example, pyrazolo[1,5-a]pyrimidine derivatives have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity and tyrosine kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which serves as the core structure for various derivatives.
Tetrahydropyrazolo[1,5-a]pyrimidine: A reduced form of pyrazolo[1,5-a]pyrimidine with potential biological activity.
Dihydropyrazolo[1,5-a]pyrimidine:
Uniqueness
7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to the presence of the cyclobutoxy group, which imparts unique steric and electronic properties This makes it a valuable scaffold for designing molecules with specific biological and chemical properties
Properties
IUPAC Name |
7-cyclobutyloxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-7-12(16-10-4-3-5-10)15-11(13-8)6-9(2)14-15/h6-7,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDGQOOWDRCQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OC3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)

![6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2611412.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2611415.png)

![2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2611418.png)

![2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2611421.png)
